Radiolabeling Yield and Specific Activity: 4,5-Diiodoimidazole Scaffold Enables Efficient Tritium Incorporation
The 4,5-diiodoimidazole scaffold, which constitutes the core of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, enables efficient tritium labeling via catalytic dehalogenation—a feature absent in non-iodinated or mono-iodinated imidazole derivatives. In a validated radiosynthesis protocol, a 4,5-diiodoimidazole derivative was dehalogenated with tritium gas to yield 30.8 mCi of the radiolabeled product with a specific activity of 33.4 Ci/mmol [1].
| Evidence Dimension | Tritium labeling yield and specific activity |
|---|---|
| Target Compound Data | 30.8 mCi yield; 33.4 Ci/mmol specific activity (for 4,5-diiodoimidazole scaffold derivative) |
| Comparator Or Baseline | Non-iodinated or mono-iodinated imidazole derivatives (not applicable for equivalent tritium exchange; direct comparison data unavailable) |
| Quantified Difference | Not calculable (class-level inference; diiodo scaffold enables tritium labeling pathway unavailable to non-iodinated analogs) |
| Conditions | Catalytic dehalogenation with tritium gas; aromatase inhibitor ZK-138723 synthesis |
Why This Matters
For procurement in radiochemistry workflows, the diiodo substitution is a functional requirement for tritium labeling, making non-iodinated analogs unsuitable substitutes.
- [1] Gay J, Strehlke P. H-3-LABELING AND C-14-LABELING OF THE AROMATASE INHIBITOR ZK-138723. Journal of Labelled Compounds & Radiopharmaceuticals. 1996;38(4):349-353. View Source
